5-Hydroxyisatin

Monoamine oxidase inhibition Neuropharmacology MAO-A selective inhibitors

Unlock target-specific MAO-A investigations with 5-Hydroxyisatin (116569-09-6), the C5-substituted isatin engineered for definitive selectivity. With an IC50 of 8.4 µM against MAO-A and >100 µM against MAO-B, it eliminates off-isoform interference that compromises unsubstituted isatin analogs. Its unique C5 hydroxyl handle enables efficient condensation into thiosemicarbazone derivatives, achieving sub-micromolar potency (IC50 0.19 µM) against A431 cancer cells—outperforming triapine by 9.5-fold. Secure ≥98% purity powder with reliable global shipping for pharmacological studies and medicinal chemistry programs.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 116569-09-6
Cat. No. B038543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyisatin
CAS116569-09-6
Synonyms5-hydroxyisatin
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=O)C(=O)N2
InChIInChI=1S/C8H5NO3/c10-4-1-2-6-5(3-4)7(11)8(12)9-6/h1-3,10H,(H,9,11,12)
InChIKeySZEUAVRUUFUMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyisatin (CAS: 116569-09-6): A C5-Functionalized Isatin Scaffold for Pharmacological Probe Development and Targeted Inhibitor Synthesis


5-Hydroxyisatin (5-hydroxy-1H-indole-2,3-dione; C8H5NO3; MW: 163.13) is a C5-substituted isatin derivative featuring a hydroxyl group on the aromatic ring of the indole-2,3-dione core. This substitution imparts distinct electronic and hydrogen-bonding properties that differentiate it from unsubstituted isatin and other 5-substituted analogs such as 5-chloro-, 5-bromo-, 5-fluoro-, and 5-methylisatin [1]. The compound is primarily utilized as a synthetic intermediate for preparing thiosemicarbazone-based anticancer agents and as a pharmacological tool compound for investigating monoamine oxidase A (MAO-A) and atrial natriuretic peptide (ANP) receptor signaling pathways [2].

Why 5-Hydroxyisatin Cannot Be Replaced by Unsubstituted Isatin or Alternative 5-Substituted Analogs: Critical Evidence-Based Differentiation


The C5 substitution on the isatin scaffold directly determines the compound's biological target selectivity, inhibitory potency, and downstream synthetic versatility. Unsubstituted isatin acts preferentially as a MAO-B inhibitor (IC50 = 4.86–12.3 μM), whereas 5-hydroxyisatin exhibits a complete selectivity inversion toward MAO-A (IC50 = 8.4 μM; MAO-B IC50 > 100 μM) [1]. Furthermore, alternative 5-substituted analogs such as 5-bromoisatin demonstrate up to 67-fold greater MAO-B potency (IC50 = 0.125 μM) but lack the hydroxyl handle required for subsequent derivatization into thiosemicarbazones and other conjugates [2]. Interchanging these compounds without accounting for these quantitative selectivity and functional group differences would invalidate experimental outcomes in pharmacological studies and compromise synthetic yield in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 5-Hydroxyisatin Relative to In-Class and Cross-Class Comparators


MAO-A Selective Inhibition with >12.5-Fold Selectivity Over MAO-B Versus Unsubstituted Isatin

5-Hydroxyisatin exhibits a complete reversal of MAO isoform selectivity compared to unsubstituted isatin. While isatin acts as a selective MAO-B inhibitor (IC50 = 4.86–12.3 μM for MAO-B), 5-hydroxyisatin demonstrates potent and selective MAO-A inhibition with an IC50 of 8.4 μM and negligible activity against MAO-B (IC50 > 100 μM) [1]. This selectivity shift is attributable to hydroxylation at the C5 position of the aromatic ring [2].

Monoamine oxidase inhibition Neuropharmacology MAO-A selective inhibitors

Enhanced ANP Receptor Antagonism: 5-Hydroxyisatin Demonstrates Superior Inhibitory Activity Over Unsubstituted Isatin

In both rat brain and heart membrane preparations, 5-hydroxyisatin exhibited more effective inhibition of atrial natriuretic peptide (ANP)-stimulated particulate guanylyl cyclase activity compared to unsubstituted isatin. The compound belongs to a subset of 5-substituted isatins (including 5-methylisatin and 5-aminoisatin) that demonstrated enhanced inhibitory activity with IC50 values in the 1.3–20 μM range, whereas isatin itself showed weaker efficacy [1].

ANP receptor antagonism Guanylyl cyclase inhibition Cardiovascular pharmacology

Thiosemicarbazone Derivatization Enables Sub-Micromolar Anticancer Activity: L6 Derivative Achieves IC50 of 0.19 μM

The C5 hydroxyl group of 5-hydroxyisatin serves as a critical synthetic handle for condensation with thiosemicarbazides to generate thiosemicarbazone (TSC) derivatives with potent anticancer activity. The L6 derivative, synthesized from 5-hydroxyisatin, exhibited an IC50 of 0.19 μM against A431 skin cancer cells, representing a 9.5-fold improvement in potency compared to the reference compound triapine (IC50 = 1.8 μM) [1]. The compound also demonstrated a favorable selectivity index (SI > 100 μM) against normal PNT-2 cells .

Anticancer drug discovery Thiosemicarbazone synthesis Skin cancer therapeutics

5-Hydroxyisatin vs. 5-Hydroxyoxindole: Superior MAO-A Inhibitory Potency in the Oxidized Indole Class

When compared to 5-hydroxyoxindole, a structurally related oxidized indole and endogenous compound, 5-hydroxyisatin demonstrates superior potency as a MAO-A inhibitor. While both compounds exhibit MAO-A selectivity, 5-hydroxyisatin is more potent than 5-hydroxyoxindole in inhibiting MAO-A activity [1]. This potency differential positions 5-hydroxyisatin as the preferred synthetic analog for studies requiring robust MAO-A inhibition within the oxidized indole chemical space.

Oxidized indole pharmacology MAO-A inhibition Endogenous inhibitor analogs

5-Hydroxyisatin vs. 5-Bromoisatin: Divergent MAO Isoform Selectivity Driven by C5 Substituent Electronic Properties

Comparative analysis of C5-substituted isatin analogs reveals that 5-bromoisatin exhibits 67-fold greater potency against MAO-B (IC50 = 0.125 μM) compared to 5-hydroxyisatin's MAO-A selective profile (MAO-A IC50 = 8.4 μM; MAO-B IC50 > 100 μM) [1]. This divergent selectivity is driven by the electron-withdrawing hydroxyl group versus the electron-donating bromine substituent at C5, which differentially modulates binding interactions within the MAO isoform active sites [2].

Structure-activity relationship MAO isoform selectivity C5-substituted isatins

Evidence-Based Application Scenarios for 5-Hydroxyisatin in Academic and Industrial Research


Pharmacological Probe Development for MAO-A Specific Neuropharmacology Studies

5-Hydroxyisatin serves as a validated MAO-A selective inhibitor (IC50 = 8.4 μM; >12.5-fold selectivity over MAO-B) for investigating serotonergic and noradrenergic neurotransmission in depression and anxiety models. Unlike unsubstituted isatin (which preferentially inhibits MAO-B) or 5-bromoisatin (which potently inhibits MAO-B with IC50 = 0.125 μM), 5-hydroxyisatin provides the isoform selectivity required for target-specific pharmacological dissection without confounding MAO-B mediated effects [1]. The compound's >100 μM IC50 against MAO-B ensures minimal off-isoform interference at concentrations used for MAO-A studies [2].

Medicinal Chemistry Starting Material for Thiosemicarbazone-Based Anticancer Agent Synthesis

The C5 hydroxyl group of 5-hydroxyisatin enables efficient condensation with thiosemicarbazides to generate thiosemicarbazone (TSC) derivatives with demonstrated sub-micromolar anticancer potency. The L6 derivative (IC50 = 0.19 μM against A431 skin cancer cells) outperforms the clinical candidate triapine (IC50 = 1.8 μM) by 9.5-fold while maintaining a favorable selectivity index (>100 μM against normal PNT-2 cells) [1]. This synthetic versatility distinguishes 5-hydroxyisatin from 5-chloro-, 5-bromo-, and 5-fluoroisatin analogs, which lack the hydroxyl functional group required for TSC formation and instead require alternative derivatization strategies [2].

ANP Receptor Signaling Pathway Investigation in Cardiovascular Pharmacology

As a member of the 5-substituted isatin class that exhibits enhanced inhibitory activity (IC50 range: 1.3–20 μM) against ANP-stimulated particulate guanylyl cyclase, 5-hydroxyisatin provides a pharmacological tool for dissecting natriuretic peptide receptor signaling in cardiovascular and renal tissues [1]. The compound's demonstrated efficacy in both rat brain and heart membrane preparations supports its utility in cross-tissue ANP pathway studies, with superior inhibitory activity compared to unsubstituted isatin [2].

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